![molecular formula C6H14Cl2N4O B13586424 [1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanoldihydrochloride](/img/structure/B13586424.png)
[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanoldihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanoldihydrochloride: is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanoldihydrochloride typically involves the cycloaddition reaction between an azide and an alkyne, known as the “click” reaction. This reaction is highly efficient and can be carried out under mild conditions. The general synthetic route involves the following steps:
Preparation of Azide: The azide precursor is synthesized from the corresponding amine through diazotization followed by azidation.
Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Reduction and Functionalization: The resulting triazole is further reduced and functionalized to introduce the aminopropyl group and methanol moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Bulk Synthesis of Precursors: Large quantities of azide and alkyne precursors are synthesized.
Catalytic Cycloaddition: The click reaction is scaled up using industrial reactors with efficient mixing and temperature control.
Purification and Crystallization: The final product is purified through crystallization and recrystallization to obtain high purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the triazole ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Oxidized Derivatives: Various oxidized forms of the compound with different functional groups.
Reduced Derivatives: Compounds with modified functional groups resulting from reduction.
Substituted Triazoles: Triazole derivatives with different substituents introduced through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor in biochemical studies.
Bioconjugation: It can be used in bioconjugation techniques to label biomolecules.
Medicine
Drug Development: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Diagnostics: It can be used in diagnostic assays for detecting specific biomolecules.
Industry
Materials Science: The compound is used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of [1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanoldihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The triazole ring and the aminopropyl group play crucial roles in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazole: Another triazole compound with different substitution patterns.
1,2,3-Triazole: A closely related compound with similar structural features.
3-Amino-1,2,4-triazole: A triazole derivative with an amino group at a different position.
Uniqueness
Functional Groups: The presence of both the aminopropyl group and the methanol moiety makes [1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanoldihydrochloride unique.
Applications: Its diverse applications in various fields highlight its versatility compared to other triazole compounds.
Eigenschaften
Molekularformel |
C6H14Cl2N4O |
|---|---|
Molekulargewicht |
229.11 g/mol |
IUPAC-Name |
[1-(3-aminopropyl)triazol-4-yl]methanol;dihydrochloride |
InChI |
InChI=1S/C6H12N4O.2ClH/c7-2-1-3-10-4-6(5-11)8-9-10;;/h4,11H,1-3,5,7H2;2*1H |
InChI-Schlüssel |
CXNNXPBAXXSUSS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=NN1CCCN)CO.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


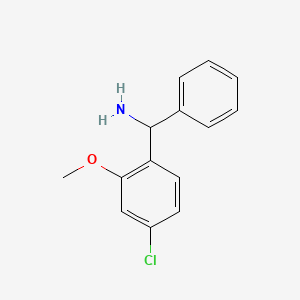
![5,6-dichloro-N-[(4-fluorophenyl)methyl]pyridine-3-carboxamide](/img/structure/B13586345.png)
![3-[3-(Difluoromethoxy)phenyl]oxan-3-amine](/img/structure/B13586358.png)
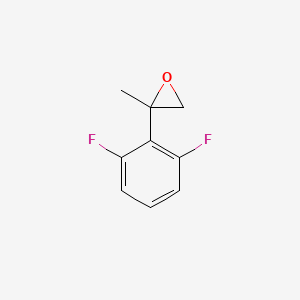

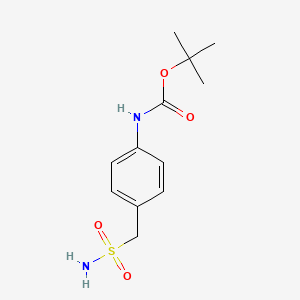
![N-[2-(1H-1,3-Benzodiazol-2-YL)ethyl]-2-(4-bromophenoxy)acetamide](/img/structure/B13586395.png)
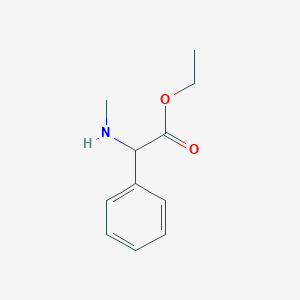
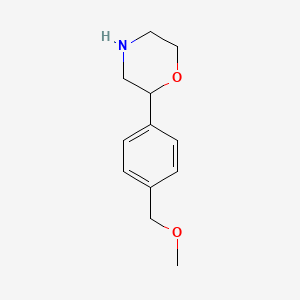
![2,2-Difluoro-2-[3-fluoro-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B13586414.png)
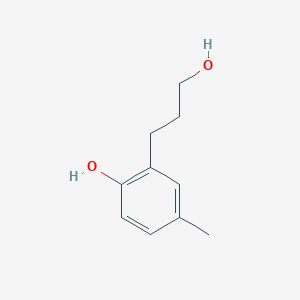


![4-acetyl-N-(2-aminoethyl)-N-[(3-chlorophenyl)methyl]morpholine-2-carboxamidehydrochloride](/img/structure/B13586444.png)
